molecular formula C18H35NO2 B11746982 (2S,9Z)-2-aminooctadec-9-enoic acid

(2S,9Z)-2-aminooctadec-9-enoic acid

Cat. No.: B11746982
M. Wt: 297.5 g/mol
InChI Key: ODURFHDFZAVGHC-IBSYWUHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,9Z)-2-aminooctadec-9-enoic acid is a unique amino acid derivative characterized by its long carbon chain and the presence of both an amino group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,9Z)-2-aminooctadec-9-enoic acid typically involves the use of starting materials such as oleic acid and ammonia. The process includes several steps:

    Hydroamination: Oleic acid undergoes hydroamination with ammonia to introduce the amino group.

    Catalysis: Catalysts such as palladium or platinum are often used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2S,9Z)-2-aminooctadec-9-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is often employed.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: It is investigated for its role in cell signaling and membrane structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like inflammation and metabolic disorders.

    Industry: It is used in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism by which (2S,9Z)-2-aminooctadec-9-enoic acid exerts its effects involves interactions with cellular membranes and proteins. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. The amino group can form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Oleic Acid: Similar in structure but lacks the amino group.

    Stearic Acid: Saturated version without the double bond.

    Linoleic Acid: Contains multiple double bonds but no amino group.

Uniqueness

(2S,9Z)-2-aminooctadec-9-enoic acid is unique due to the presence of both an amino group and a double bond, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(Z,2S)-2-aminooctadec-9-enoic acid

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17H,2-8,11-16,19H2,1H3,(H,20,21)/b10-9-/t17-/m0/s1

InChI Key

ODURFHDFZAVGHC-IBSYWUHOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.